molecular formula C28H27ClFN3O5 B2882792 4-((1-(2-chloro-6-fluorobenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-propylbenzamide CAS No. 1185003-88-6

4-((1-(2-chloro-6-fluorobenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-propylbenzamide

Cat. No. B2882792
CAS RN: 1185003-88-6
M. Wt: 539.99
InChI Key: RDJRCMLTBHGMBF-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a benzyl group, a quinazolinone group, and an amide group. The presence of these groups suggests that the compound could have interesting biological activities. The quinazolinone group, in particular, is found in many biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The quinazolinone group would contribute to the rigidity of the molecule, while the benzyl and propyl groups could provide some flexibility .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the amide group could undergo hydrolysis under acidic or basic conditions to form a carboxylic acid and an amine .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the amide group could allow for hydrogen bonding, which could affect the compound’s solubility and boiling point .

Scientific Research Applications

Synthetic Development and Applications

Synthetic Routes and Chemical Development

Research has been conducted on the development of practical and scalable synthetic routes for compounds with similar structures, aiming at improving efficiency and reducing environmental impact. The development of YM758, a compound with a similar complex structure, illustrates advancements in synthetic methodologies that could be relevant for synthesizing the mentioned compound, emphasizing the importance of avoiding unstable intermediates and improving overall yield without extensive purification requirements (Yoshida et al., 2014).

Receptor Binding and Imaging

Fluorine-18 labeled benzamide analogues, including structural motifs similar to the provided compound, have been synthesized for positron emission tomography (PET) imaging of the sigma-2 receptor status in solid tumors. This research demonstrates the potential of benzamide analogues for diagnostic imaging in oncology, highlighting the significance of structural modifications for enhancing tumor uptake and imaging capabilities (Tu et al., 2007).

Antimicrobial and Anticancer Activity

Compounds bearing the quinazolinone core have been explored for their antimicrobial and anticancer activities. A study involving thiazolidin-4-ones clubbed with quinazolinone demonstrated significant potential in antimicrobial and anticancer evaluations, suggesting that modifications on the quinazolinone scaffold could lead to potent therapeutic agents. This area of research indicates the broader applicability of quinazolinone derivatives in developing new treatments for infectious diseases and cancer (Deep et al., 2013).

Mechanism of Action

The mechanism of action of this compound would depend on its biological target. The quinazolinone group is known to interact with a variety of biological targets, including enzymes and receptors .

Future Directions

Future research on this compound could involve studying its biological activity, optimizing its synthesis, and investigating its mechanism of action. Additionally, modifications could be made to its structure to improve its activity or alter its properties .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-chloro-6-fluorobenzaldehyde with 6,7-dimethoxy-3,4-dihydroquinazolin-4-one to form the intermediate, which is then reacted with N-propylbenzamide to yield the final product.", "Starting Materials": [ "2-chloro-6-fluorobenzaldehyde", "6,7-dimethoxy-3,4-dihydroquinazolin-4-one", "N-propylbenzamide", "Sodium hydride", "Dimethylformamide", "Methanol", "Chloroform", "Acetic acid", "Sodium bicarbonate", "Water" ], "Reaction": [ "Step 1: Dissolve 2-chloro-6-fluorobenzaldehyde (1.0 equiv) and sodium hydride (1.2 equiv) in dry dimethylformamide (DMF) under nitrogen atmosphere and stir for 30 minutes at room temperature.", "Step 2: Add 6,7-dimethoxy-3,4-dihydroquinazolin-4-one (1.0 equiv) to the reaction mixture and stir for 24 hours at room temperature.", "Step 3: Quench the reaction by adding methanol (10 mL) and stir for 30 minutes.", "Step 4: Filter the precipitate and wash with methanol.", "Step 5: Dissolve the intermediate in chloroform and add N-propylbenzamide (1.2 equiv) and acetic acid (0.1 equiv).", "Step 6: Stir the reaction mixture for 24 hours at room temperature.", "Step 7: Quench the reaction by adding saturated sodium bicarbonate solution and stir for 30 minutes.", "Step 8: Extract the product with chloroform and wash with water.", "Step 9: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.", "Step 10: Purify the product by column chromatography using a mixture of chloroform and methanol as eluent." ] }

CAS RN

1185003-88-6

Product Name

4-((1-(2-chloro-6-fluorobenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-propylbenzamide

Molecular Formula

C28H27ClFN3O5

Molecular Weight

539.99

IUPAC Name

4-[[1-[(2-chloro-6-fluorophenyl)methyl]-6,7-dimethoxy-2,4-dioxoquinazolin-3-yl]methyl]-N-propylbenzamide

InChI

InChI=1S/C28H27ClFN3O5/c1-4-12-31-26(34)18-10-8-17(9-11-18)15-33-27(35)19-13-24(37-2)25(38-3)14-23(19)32(28(33)36)16-20-21(29)6-5-7-22(20)30/h5-11,13-14H,4,12,15-16H2,1-3H3,(H,31,34)

InChI Key

RDJRCMLTBHGMBF-UHFFFAOYSA-N

SMILES

CCCNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC(=C(C=C3N(C2=O)CC4=C(C=CC=C4Cl)F)OC)OC

solubility

not available

Origin of Product

United States

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